4-(2-(4-((4-Iodophenyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidin-4-yl)morpholine
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Overview
Description
The compound “4-(2-(4-((4-Iodophenyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidin-4-yl)morpholine” is a complex organic molecule. It contains an iodophenyl group attached to a sulfonyl piperazine, which is further connected to a 6-methylpyrimidin-4-yl morpholine .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The iodophenyl group would contribute significant steric bulk, while the sulfonyl piperazine and 6-methylpyrimidin-4-yl morpholine groups would add additional complexity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the sulfonyl group could potentially be reduced or the iodine could be substituted in a nucleophilic aromatic substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the iodine atom would likely make the compound relatively heavy and possibly increase its lipophilicity .Scientific Research Applications
Chemical Synthesis and Reactions
Research on compounds related to 4-(2-(4-((4-Iodophenyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidin-4-yl)morpholine has been conducted in the field of chemical synthesis. For example, Takamizawa, Hirai, and Hamashima (1968) studied pyrimidine derivatives and their reactions with various amines, contributing to the understanding of how compounds like morpholine and piperazine can be synthesized and how they react with other chemicals (Takamizawa, Hirai, & Hamashima, 1968).
Material Science and Liquid Crystals
In material science, Lava, Binnemans, and Cardinaels (2009) have used piperazine and morpholine cations to design ionic liquid crystals. This research provides insights into the potential use of these compounds in creating advanced materials with specific properties like mesomorphic behavior and phase transitions (Lava, Binnemans, & Cardinaels, 2009).
Crystallography and Hydrogen Bonding
The study of hydrogen bonding in proton-transfer compounds by Smith, Wermuth, and Sagatys (2011) provides insight into the structural features and hydrogen-bonding patterns of compounds involving morpholine and piperazine. This research contributes to understanding the molecular structure and interactions of these compounds (Smith, Wermuth, & Sagatys, 2011).
Biomedical Research
In biomedical research, Parveen, Ahmed, Idrees, Khan, and Hassan (2017) synthesized pyrimidine-piperazine-chromene and -quinoline conjugates, which were evaluated for anti-proliferative activities, demonstrating the potential of these compounds in cancer research (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).
Antiviral Research
The antiviral study by Selvakumar, Gujjar, Subbiah, and Elango (2018) on morpholine derivatives highlights the potential application of these compounds in developing antiviral agents, with some showing significant activity against avian paramyxovirus (Selvakumar, Gujjar, Subbiah, & Elango, 2018).
Stereochemistry and Pharmacophore Design
Huang, Chen, Zhao, Li, Jiang, Ginex, Vílchez, Luque, Kang, Gao, Zhang, Tian, Daelemans, De Clercq, Pannecouque, Zhan, & Liu (2019) exploited the design of diarylpyrimidine derivatives to improve their water solubility and safety profiles for use as potential anti-HIV agents, demonstrating the importance of stereochemistry and pharmacophore design in drug development (Huang et al., 2019).
Future Directions
Properties
IUPAC Name |
4-[2-[4-(4-iodophenyl)sulfonylpiperazin-1-yl]-6-methylpyrimidin-4-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24IN5O3S/c1-15-14-18(23-10-12-28-13-11-23)22-19(21-15)24-6-8-25(9-7-24)29(26,27)17-4-2-16(20)3-5-17/h2-5,14H,6-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMLRVAVQLUZFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)I)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24IN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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